Pyridine-d5 N-oxide
CAS No.: 19639-76-0
Cat. No.: VC20749643
Molecular Formula: C5H5NO
Molecular Weight: 100.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19639-76-0 |
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Molecular Formula | C5H5NO |
Molecular Weight | 100.13 g/mol |
IUPAC Name | 2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
Standard InChI Key | ILVXOBCQQYKLDS-RALIUCGRSA-N |
Isomeric SMILES | [2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] |
SMILES | C1=CC=[N+](C=C1)[O-] |
Canonical SMILES | C1=CC=[N+](C=C1)[O-] |
Pyridine-d₅ N-oxide is a deuterated analog of pyridine N-oxide, where all five hydrogen atoms on the pyridine ring are replaced with deuterium. This compound is primarily used in scientific research, particularly in mass spectrometry and mechanistic studies, due to its isotopic labeling. Below is a detailed analysis of its chemical identity, synthesis, research applications, and safety data.
Research Findings
Mass Spectrometric Analysis
A hybrid quadrupole/time-of-flight (TOF) mass spectrometry study revealed key structural and fragmentation insights :
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Ion species observed: Protonated ([C₅D₅NOH]⁺), sodiated ([C₅D₅NO + Na]⁺), and proton-bound dimers.
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Doubly charged ions: Identified as diprotonated tetramers (m/z 191), suggesting aggregation under electrospray conditions.
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Fragmentation patterns: Collision-induced dissociation (CID) produced fragments consistent with C–N bond cleavage, validated by accurate mass measurements.
Mechanistic Studies
Pyridine-d₅ N-oxide serves as a deuterium-labeled probe in reaction mechanisms. For example:
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Direct arylation: Kinetic studies using deuterated analogs help elucidate C–H bond activation pathways, with half-order dependence on catalyst concentration observed in related systems .
Applications
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Isotopic labeling: Used in mass spectrometry to trace reaction pathways or study metabolic processes .
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Coordination chemistry: Acts as a ligand in transition metal complexes, leveraging its weak basicity .
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Pharmaceutical research: Non-deuterated pyridine N-oxides are precursors to drugs like omeprazole; deuterated versions may aid in pharmacokinetic studies .
Hazard | Precautionary Measures |
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Skin irritation (H315) | Wear protective gloves/clothing . |
Eye irritation (H319) | Use eye protection. |
Respiratory irritation (H335) | Use in well-ventilated areas. |
Storage recommendations include keeping the compound in a dry, cool environment away from incompatible substances .
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